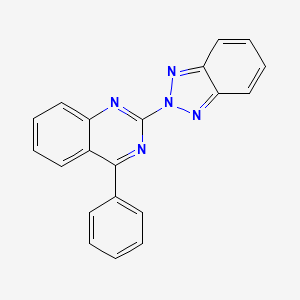![molecular formula C19H27F3N2O2 B2493921 tert-Butyl 4-(aminomethyl)-4-[3-(trifluoromethyl)benzyl]piperidine-1-carboxylate CAS No. 1774896-16-0](/img/structure/B2493921.png)
tert-Butyl 4-(aminomethyl)-4-[3-(trifluoromethyl)benzyl]piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds typically involves multi-step processes starting from basic piperidine derivatives. For example, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was synthesized through a three-step process using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material, yielding a 49.9% total yield, highlighting the challenges and efficiencies in synthesizing such complex molecules (Kong et al., 2016).
Molecular Structure Analysis
The structural analysis of tert-butyl piperidine derivatives reveals significant insights into their molecular geometry and interactions. For instance, tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate's molecular structure was characterized using NMR, MS, FT-IR techniques, and X-ray diffraction, emphasizing the importance of these methods in understanding the spatial arrangement and electronic structure of such compounds (Hou et al., 2023).
Chemical Reactions and Properties
Chemical reactions involving tert-butyl piperidine derivatives often include functional group transformations critical for synthesizing biologically active compounds. The compound tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its reaction characteristics exemplify the chemical versatility of these molecules, showcasing their potential in synthesizing various pharmacologically relevant structures (Didierjean et al., 2004).
Physical Properties Analysis
The physical properties of tert-butyl piperidine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in drug formulation and synthesis. The analysis of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate revealed its crystallization in a monoclinic space group, providing essential data for understanding the compound's behavior in different chemical environments (Mamat et al., 2012).
Chemical Properties Analysis
The reactivity of tert-butyl piperidine derivatives with various reagents and under different conditions highlights their chemical properties. For example, the synthesis of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate demonstrates the compound's potential to undergo reactions that introduce functionally diverse groups, thereby expanding its application in medicinal chemistry (Richter et al., 2009).
Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Drug Development
Anticancer Drug Synthesis
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a close derivative, is an important intermediate for small molecule anticancer drugs. It was synthesized from piperidin-4-ylmethanol, demonstrating high yield and the potential for developing optimized anti-tumor inhibitors (Zhang, Ye, Xu, & Xu, 2018).
Intermediate in Biologically Active Compounds
The compound has been used as an intermediate in the synthesis of many biologically active compounds, including crizotinib (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Piperidine Derivatives for Therapeutic Applications
The synthesis of various piperidine derivatives, including tert-butyl 4-oxopiperidine-1-carboxylate, has implications for developing therapeutic agents (Moskalenko & Boev, 2014).
Key Intermediate in Vandetanib Synthesis
This compound is a key intermediate in synthesizing Vandetanib, an important drug used in cancer treatment (Wang, Wang, Tang, & Xu, 2015).
Chemical Synthesis and Characterization
Synthesis Techniques
The synthesis techniques and methods for similar compounds have been explored, providing insights into efficient and high-yield chemical synthesis (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).
Structural Analysis
Structural analysis and characterization of similar compounds have been conducted, contributing to a deeper understanding of their chemical properties (Yamashita, Taya, Nishitani, Oda, Kawamoto, Kimura, Ishichi, Terauchi, & Yamano, 2015).
Eigenschaften
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27F3N2O2/c1-17(2,3)26-16(25)24-9-7-18(13-23,8-10-24)12-14-5-4-6-15(11-14)19(20,21)22/h4-6,11H,7-10,12-13,23H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAZGAMGCBSFHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC(=CC=C2)C(F)(F)F)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(aminomethyl)-4-[3-(trifluoromethyl)benzyl]piperidine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




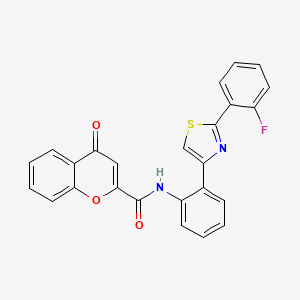
![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-bromophenyl)methanone](/img/structure/B2493844.png)
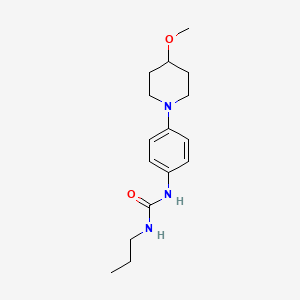
![7-(3,4-dimethylbenzoyl)-5-[(4-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2493846.png)
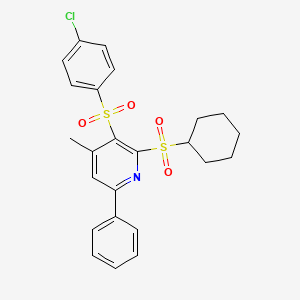
![Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate](/img/structure/B2493850.png)
![1,6,7-trimethyl-8-(3-morpholinopropyl)-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2493852.png)
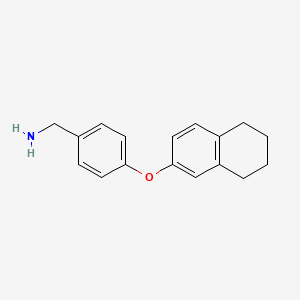
![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2493856.png)

